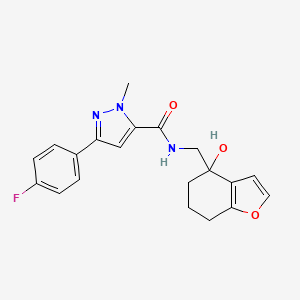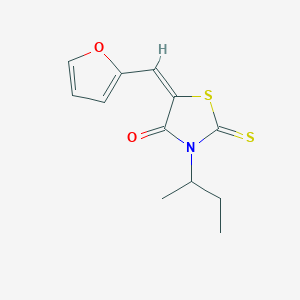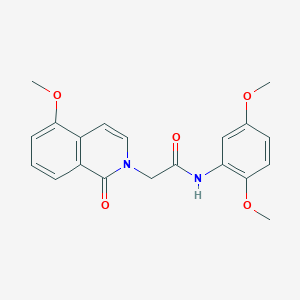
N-(2,5-dimethoxyphenyl)-2-(5-methoxy-1-oxoisoquinolin-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Therapeutic Effect Analysis
The novel anilidoquinoline derivative, 2-(2-Methyl-quinoline-4ylamino)-N-(2-chlorophenyl)-acetamide, has been synthesized and evaluated for its potential therapeutic effects against Japanese encephalitis. The study demonstrates that this compound exhibits significant antiviral and antiapoptotic properties in vitro. When administered to mice infected with the Japanese encephalitis virus, the compound not only reduced the viral load significantly but also improved survival rates. This suggests that the compound could be a promising candidate for the treatment of Japanese encephalitis, a disease that currently has limited therapeutic options .
Synthesis Analysis
The synthesis of the related compound, 5-substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamide, involved a multi-step process. Starting with various aromatic organic acids, the process involved esterification, conversion to hydrazides, and subsequent cyclization to form 5-substituted-1,3,4-oxadiazole-2-thiols. The final step required the reaction of these thiols with N-(2-methoxy-5-chlorophenyl)-2-bromoacetamide in the presence of N,N-dimethyl formamide (DMF) and sodium hydride (NaH). The structural confirmation of the synthesized compounds was achieved using (1)H-NMR, IR, and mass spectral data .
Molecular Structure Analysis
Although the specific molecular structure analysis of N-(2,5-dimethoxyphenyl)-2-(5-methoxy-1-oxoisoquinolin-2-yl)acetamide is not provided in the given papers, the related compounds' structures were confirmed using spectroscopic techniques. These techniques, such as (1)H-NMR, IR, and mass spectrometry, are essential for determining the molecular structure and confirming the identity of synthesized compounds. The use of these methods ensures that the compounds have been synthesized correctly and that their structures correspond to the expected chemical entities .
Chemical Reactions Analysis
The papers provided do not detail the chemical reactions specifically for N-(2,5-dimethoxyphenyl)-2-(5-methoxy-1-oxoisoquinolin-2-yl)acetamide. However, the synthesis of related compounds involves reactions such as esterification, hydrazide formation, cyclization, and substitution reactions. These reactions are fundamental in the construction of complex molecules with potential biological activity. The use of reagents like DMF and NaH indicates that the reactions may require specific conditions, such as anhydrous environments and strong bases, to proceed .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compounds are not directly discussed in the provided papers. However, the biological screening of the synthesized compounds against various enzymes, such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and lipoxygenase (LOX), suggests that these compounds have specific interactions with biological molecules. The activity against AChE, in particular, indicates that the compounds may interfere with neurotransmitter degradation, which is a significant aspect of their potential therapeutic profile .
Applications De Recherche Scientifique
Synthetic Chemistry Advances
- A study detailed a facile three-step synthesis of (±)-crispine A via acyliminium ion cyclisation, showcasing a high yielding cyclisation process of related N-acylamide compounds, highlighting the synthetic utility in creating complex molecular frameworks (F. King, 2007).
- Another research focused on the structural aspects and inclusion compounds of amide containing isoquinoline derivatives, revealing insights into the formation of gels and crystalline solids upon treatment with mineral acids, which could be pivotal for designing novel material science applications (A. Karmakar et al., 2007).
Biological Activity and Therapeutic Potential
- Novel 3-benzyl-substituted-4(3H)-quinazolinones, closely related structurally to the query compound, were synthesized and evaluated for their in vitro antitumor activity, indicating broad spectrum antitumor activities and potential as cancer therapeutics (Ibrahim A. Al-Suwaidan et al., 2016).
- The therapeutic effect of a novel anilidoquinoline derivative was investigated in the context of Japanese encephalitis, demonstrating significant antiviral and antiapoptotic effects, which suggests potential applications in treating viral infections (Joydeep Ghosh et al., 2008).
Insights into Drug Design and Biological Interactions
- Research into the binding characteristics of a novel and selective ligand for peripheral benzodiazepine receptors, which shares a similar structural motif with the query compound, provided valuable insights into the ligand-receptor interactions, paving the way for the development of new diagnostic and therapeutic agents (S. Chaki et al., 1999).
Propriétés
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-(5-methoxy-1-oxoisoquinolin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O5/c1-25-13-7-8-18(27-3)16(11-13)21-19(23)12-22-10-9-14-15(20(22)24)5-4-6-17(14)26-2/h4-11H,12H2,1-3H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHULMKJYSPTWBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CN2C=CC3=C(C2=O)C=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dimethoxyphenyl)-2-(5-methoxy-1-oxoisoquinolin-2-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

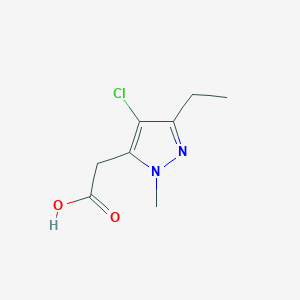

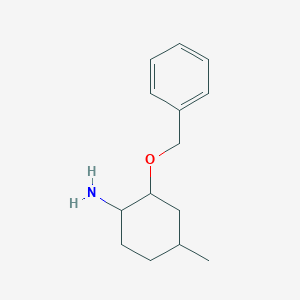
![ethyl 1-(5-{[1,3-dimethyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinyliden]methyl}-2-pyridinyl)-4-piperidinecarboxylate](/img/structure/B2509741.png)

![3,4-difluoro-N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)benzamide](/img/structure/B2509744.png)

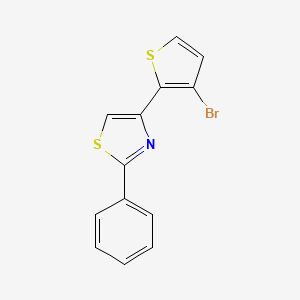
![{6-Oxaspiro[4.5]decan-9-yl}hydrazine dihydrochloride](/img/structure/B2509752.png)

![1-[3-(Pyridin-2-ylmethoxy)phenyl]ethan-1-amine](/img/structure/B2509754.png)

